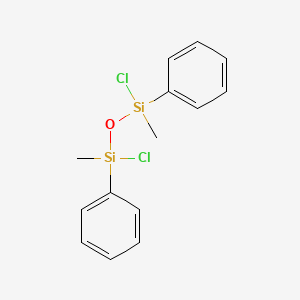

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2OSi2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWRUFAJYVQXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(O[Si](C)(C2=CC=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883991 | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3582-72-7 | |

| Record name | 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (CAS 3582-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound that serves as a key intermediate in the synthesis of a variety of silicon-containing molecules, including polymers and cyclic siloxanes. Its unique structure, featuring two reactive chlorine atoms attached to silicon, along with both methyl and phenyl substituents, provides a valuable platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 3582-72-7 | [1] |

| Molecular Formula | C₁₄H₁₆Cl₂OSi₂ | [1] |

| Molecular Weight | 327.36 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 158 °C | [3] |

| Density | 1.153 g/cm³ | [3] |

| Refractive Index | 1.5318 | [3] |

| Flash Point | 165 °C | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [3] |

Synonyms: Dichlorodimethyldiphenyl-disiloxane, Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-[1]

IUPAC Name: chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane[1]

Synthesis and Mechanistic Considerations

Conceptual Synthesis Pathway

The synthesis can be envisioned as a two-step process occurring in a single pot:

-

Hydrolysis: A molecule of dichloro(methyl)(phenyl)silane reacts with a controlled amount of water to form a silanol intermediate, chloro(hydroxy)methyl(phenyl)silane, and hydrochloric acid.

-

Condensation: The newly formed silanol, being nucleophilic, attacks the silicon atom of a second molecule of dichloro(methyl)(phenyl)silane, displacing a chloride ion and forming the Si-O-Si linkage of the disiloxane.

Caption: Conceptual two-step synthesis of this compound.

Experimental Protocol (Adapted)

The following is an illustrative, self-validating protocol adapted from established procedures for similar siloxane syntheses[4][5]. Caution: This reaction should be performed in a well-ventilated fume hood, as it generates corrosive hydrogen chloride gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

Dichloro(methyl)(phenyl)silane

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve dichloro(methyl)(phenyl)silane (2.0 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of deionized water (1.0 equivalent) in diethyl ether dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The formation of a white precipitate of hydrochloric acid adducts may be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by GC-MS to observe the consumption of the starting material and the formation of the product.

-

Once the reaction is complete, filter the mixture to remove any solid byproducts.

-

Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Causality and Self-Validation: The slow, dropwise addition of water at low temperature is critical to favor the formation of the disiloxane over extensive polymerization. The use of a stoichiometric amount of water ensures that the reaction proceeds to the desired product without excessive formation of higher oligomers. Monitoring by GC-MS provides a direct measure of reaction completion and product purity, thus validating the success of the synthesis.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a valuable difunctional electrophile for the synthesis of more complex siloxane structures.

Hydrolysis and Condensation

As with other chlorosilanes, this compound reacts readily with water. Complete hydrolysis leads to the formation of the corresponding disiloxanediol, 1,3-dihydroxy-1,3-dimethyl-1,3-diphenyldisiloxane, and hydrochloric acid. This diol is a key precursor for the synthesis of various cyclic and linear polysiloxanes.

Under controlled conditions, the hydrolysis can be followed by condensation reactions to form larger siloxane oligomers and polymers[1][6]. The outcome of the reaction (i.e., formation of cyclic vs. linear products) can be influenced by factors such as concentration, temperature, and the presence of catalysts[7].

Reactions with Nucleophiles

The Si-Cl bonds can be readily displaced by a variety of nucleophiles, including alcohols, amines, and organometallic reagents.

-

Reaction with Alcohols: In the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, this dichlorodisiloxane reacts with alcohols (ROH) to form the corresponding dialkoxydisiloxanes, Cl-Si(Me)(Ph)-O-Si(Me)(Ph)-OR and subsequently RO-Si(Me)(Ph)-O-Si(Me)(Ph)-OR. These can serve as building blocks for hybrid organic-inorganic materials.

-

Reaction with Amines: Primary and secondary amines react similarly to yield silylamines. The reaction with diamines can lead to the formation of macrocyclic structures containing the disiloxane unit.

Caption: General reaction of this compound with nucleophiles.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive, publicly available dataset is limited, the expected spectral features can be inferred from the analysis of similar organosilicon compounds[8][9][10].

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (Si-CH₃) and a multiplet in the aromatic region for the phenyl protons (Si-C₆H₅). The exact chemical shifts will be influenced by the solvent and the presence of any impurities.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl carbons and multiple signals for the aromatic carbons of the phenyl groups.

-

FTIR: The infrared spectrum will be characterized by strong absorptions corresponding to the Si-O-Si asymmetric stretching vibration, typically found in the range of 1000-1100 cm⁻¹. Other characteristic bands include those for Si-C stretching, C-H stretching of the methyl and phenyl groups, and aromatic C=C stretching. The presence of the Si-Cl bond may also give rise to a characteristic absorption.

Applications in Research and Development

This compound is primarily a building block for more complex molecules and materials.

-

Polymer Chemistry: It is a key monomer for the synthesis of polysiloxanes with specific properties conferred by the methyl and phenyl groups. The phenyl groups can enhance thermal stability and refractive index, while the methyl groups provide flexibility and hydrophobicity. These polymers find use in a wide range of applications, from elastomers and resins to fluids and coatings[11].

-

Synthesis of Cyclic Siloxanes: This compound can be used as a precursor for the synthesis of cyclic siloxanes, which are themselves important starting materials for ring-opening polymerization to produce high-molecular-weight polysiloxanes with controlled architectures[7][12].

-

Potential in Drug Development: While direct applications in drug development are not widely documented, the siloxane backbone is of increasing interest in medicinal chemistry and drug delivery[13][14]. Silicon-containing compounds can exhibit unique biological activities and pharmacokinetic profiles. Functionalized disiloxanes can be envisioned as scaffolds or linkers in the design of novel therapeutic agents or as components of drug delivery systems where biocompatibility and controlled release are desired[8][15]. The difunctional nature of this compound allows for the tethering of two different molecular entities, which could be of interest in the development of probes or bivalent drugs.

Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

Hazards: The compound is corrosive and reacts with moisture to produce hydrochloric acid. Contact with skin and eyes can cause severe burns. Inhalation of vapors can lead to respiratory irritation[16][17][18].

-

Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and other protic substances to prevent vigorous reactions.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.

-

Conclusion

This compound is a valuable and versatile difunctional organosilicon compound. Its well-defined structure and reactive Si-Cl bonds make it an important intermediate for the synthesis of a wide array of linear and cyclic siloxanes. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, including the exploration of novel applications in materials science and potentially in the pharmaceutical field.

References

Sources

- 1. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 2. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Linear/Ladder-Like Polysiloxane Block Copolymers with Methyl-, Trifluoropropyl- and Phenyl- Siloxane Units for Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 11. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Synthesis - Siwin [siwinsilicone.com]

- 15. 有機シラノール [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. gelest.com [gelest.com]

- 18. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a reactive organosilicon compound of significant interest in synthetic chemistry. Its bifunctional nature, possessing two stereogenic silicon centers and two hydrolytically sensitive silicon-chlorine bonds, makes it a versatile precursor for the synthesis of well-defined silicones and other complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, stereochemical complexity, synthesis, and reactivity, underpinned by spectroscopic principles and mechanistic insights. The content is tailored for professionals in research and development who require a deep understanding of this compound for applications in materials science and drug development.

Introduction

Organosilicon chemistry has provided a vast array of compounds with unique properties and reactivities, finding applications in diverse fields from materials science to pharmaceuticals. Among these, disiloxanes represent a fundamental class of compounds characterized by a silicon-oxygen-silicon linkage. This compound, with the chemical formula C14H16Cl2OSi2, is a noteworthy member of this family.[1] Its structure, featuring both methyl and phenyl substituents on the silicon atoms, imparts a balance of steric and electronic effects that influence its reactivity and conformational preferences. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, making it a valuable building block for the synthesis of more complex organosilicon structures.[2] This guide will delve into the intricacies of its molecular architecture, exploring its stereoisomeric forms, the experimental and theoretical approaches to its structural elucidation, and the implications of its structure on its chemical behavior.

Molecular Structure and Bonding

The core of this compound is the disiloxane bridge (Si-O-Si). Each silicon atom is tetrahedrally coordinated, bonded to a methyl group, a phenyl group, a chlorine atom, and the bridging oxygen atom.

Key Molecular Parameters (Estimated based on related structures):

| Parameter | Value | Description |

| Si-O Bond Length | ~1.64 Å | The length of the silicon-oxygen bonds in the disiloxane bridge. |

| Si-C (methyl) Bond Length | ~1.85 Å | The length of the silicon-carbon bond to the methyl group. |

| Si-C (phenyl) Bond Length | ~1.87 Å | The length of the silicon-carbon bond to the phenyl group. |

| Si-Cl Bond Length | ~2.05 Å | The length of the silicon-chlorine bond. |

| Si-O-Si Bond Angle | 140-180° | The angle of the disiloxane bridge, which can be highly variable and influences the molecule's conformation. |

| O-Si-Cl Bond Angle | ~108° | The angle between the bridging oxygen, silicon, and chlorine atoms. |

| C-Si-C Bond Angle | ~111° | The angle between the methyl and phenyl groups attached to the silicon atom. |

The Si-O-Si bond angle in disiloxanes is notably flexible and can vary significantly depending on the steric bulk of the substituents on the silicon atoms. This flexibility allows the molecule to adopt various conformations in solution and in the solid state. The Si-Cl bond is polar and highly susceptible to nucleophilic attack, which is the basis for much of the compound's reactivity.

Stereoisomerism: A Tale of Two Chiral Centers

A critical feature of this compound is the presence of two stereogenic silicon atoms. Each silicon atom is bonded to four different groups: the bridging oxygen, a methyl group, a phenyl group, and a chlorine atom. This gives rise to diastereomers: a meso compound and a pair of enantiomers (a racemic mixture).

-

Meso Isomer: In the meso form, the two silicon atoms have opposite configurations (R,S or S,R). This isomer possesses an internal plane of symmetry and is therefore achiral.

-

Racemic Pair (Enantiomers): The racemic mixture consists of two enantiomers, one with an (R,R) configuration and the other with an (S,S) configuration. These molecules are non-superimposable mirror images of each other and are optically active.

The synthesis of this compound typically results in a mixture of the meso and racemic forms. Their separation can be challenging and may require specialized chromatographic techniques or fractional crystallization. The specific stereoisomer used can have a profound impact on the three-dimensional structure of resulting polymers or molecular assemblies.

Caption: Diastereomeric forms of this compound.

Synthesis and Purification

The most common route to this compound is the controlled hydrolysis of methylphenyldichlorosilane ((CH₃)(C₆H₅)SiCl₂). The reaction stoichiometry is critical to favor the formation of the disiloxane over longer polysiloxane chains or cyclic siloxanes.

Conceptual Synthesis Workflow:

Caption: General synthetic workflow for this compound.

A novel and efficient method for the synthesis of symmetrical 1,3-dichlorodisiloxanes involves the reaction of the corresponding diorganodichlorosilane with dimethyl sulfoxide (DMSO).[3] This approach can offer high yields and is a promising alternative to direct hydrolysis.

Experimental Protocol: Synthesis via Controlled Hydrolysis (Illustrative)

-

Reaction Setup: A solution of methylphenyldichlorosilane in a non-polar, anhydrous solvent (e.g., toluene or hexane) is prepared in a reaction vessel equipped with a dropping funnel, a stirrer, and an inert atmosphere (e.g., nitrogen or argon).

-

Hydrolysis: A stoichiometric amount of water, dissolved in a suitable solvent (e.g., acetone or diethyl ether), is added dropwise to the vigorously stirred solution of the chlorosilane at a controlled temperature (typically low, e.g., 0-5 °C) to manage the exothermic reaction and the evolution of HCl gas.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The mixture is then washed with water to remove any remaining HCl and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of stereoisomers, can be purified by vacuum distillation.

-

Stereoisomer Separation: Separation of the meso and racemic forms may be achieved by careful fractional distillation under high vacuum or by fractional crystallization from a suitable solvent.

Spectroscopic Characterization

The structural elucidation of this compound and the differentiation of its stereoisomers rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the phenyl groups. The chemical shifts of the methyl protons will likely be different for the meso and racemic isomers due to their different magnetic environments. The phenyl region will exhibit complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the methyl carbons and the carbons of the phenyl rings. Similar to ¹H NMR, the methyl carbon resonances may be resolved for the diastereomers.

-

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds.[1] The meso and racemic isomers are expected to show distinct ²⁹Si NMR signals, allowing for the quantification of the diastereomeric ratio in a mixture.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Si-CH₃ | 0.5 - 1.0 | 0 - 5 |

| Si-C₆H₅ | 7.2 - 7.8 | 128 - 135 (aromatic region) |

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule.

-

Si-O-Si Stretching: A strong and broad absorption band in the IR spectrum, typically in the range of 1020-1100 cm⁻¹, is characteristic of the asymmetric Si-O-Si stretching vibration.

-

Si-Cl Stretching: The Si-Cl stretching vibration is expected to appear in the range of 450-600 cm⁻¹.

-

Si-C Stretching: Vibrations associated with the Si-phenyl and Si-methyl bonds will be present.

-

Phenyl and Methyl Group Vibrations: Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic groups will be observed.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the reactivity of the Si-Cl bonds. These bonds are readily cleaved by nucleophiles.

Hydrolysis and Condensation

The compound is highly sensitive to moisture, undergoing hydrolysis to form the corresponding disiloxane-1,3-diol.[4] This reaction proceeds with the liberation of hydrogen chloride. The resulting silanols are themselves reactive and can undergo self-condensation to form longer polysiloxane chains. The kinetics of hydrolysis are influenced by factors such as pH, solvent, and temperature.[5]

Nucleophilic Substitution at Silicon

The silicon atom in the Si-Cl bond is electrophilic and is attacked by a wide range of nucleophiles. Unlike nucleophilic substitution at a saturated carbon atom (Sₙ2), which proceeds through a trigonal bipyramidal transition state, substitution at silicon often proceeds through a stable or quasi-stable pentacoordinate intermediate.[6] This is due to the accessibility of silicon's d-orbitals for bonding.

General Reaction Scheme with Nucleophiles:

Caption: General nucleophilic substitution at this compound.

Common nucleophiles include:

-

Water (hydrolysis)

-

Alcohols (to form alkoxysiloxanes)

-

Amines (to form aminosiloxanes)

-

Grignard reagents (to form new Si-C bonds)

-

Metal hydrides (for reduction of Si-Cl to Si-H)

The stereochemical outcome of nucleophilic substitution at the chiral silicon centers (retention or inversion of configuration) is dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

Applications in Synthesis

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of well-defined oligomeric and polymeric siloxanes. By reacting it with difunctional nucleophiles, one can create linear polymers with alternating structural units. Its use as a chain extender or cross-linking agent in silicone chemistry is also a key application. Furthermore, it serves as a precursor for the synthesis of macrocyclic and cage-like siloxane structures.

Conclusion

This compound is a foundational reagent in organosilicon chemistry. A thorough understanding of its molecular structure, particularly its stereoisomeric nature, is paramount for its effective use in targeted synthesis. The interplay of its structural features governs its reactivity, making it a versatile tool for the construction of complex silicon-containing molecules and materials. Future research in this area may focus on the development of stereoselective syntheses of this compound and the exploration of its utility in the preparation of novel functional materials and bioactive compounds.

References

-

Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (2025). ResearchGate. Retrieved from [Link]

-

Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (2025). ResearchGate. Retrieved from [Link]

-

Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. PubChem. Retrieved from [Link]

- Process for preparing 1,1,3,3-tetramethyl-disiloxane. Google Patents.

-

Vibrational Spectra and Structure of Diphenylacetilenes. (2025). ResearchGate. Retrieved from [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

X-ray crystallography and chirality: understanding the limitations. (2025). ResearchGate. Retrieved from [Link]

-

Kinetic and Stereochemical Evidence for Nucleophilic Assistance in the Nucleophilic Hydrolysis of Chlorosilanes. Royal Society of Chemistry. Retrieved from [Link]

-

New Approach to the Synthesis of Symmetrical 1,3-Dichloro-1,1,3,3-Tetraorganyl- and 1,1,3,3-Tetrachloro-1,3-Diorganyldisiloxanes. (2025). ResearchGate. Retrieved from [Link]

-

X-ray crystallography. Wikipedia. Retrieved from [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Retrieved from [Link]

-

Catalytic Generation of Silicon Nucleophiles. Wiley-VCH. Retrieved from [Link]

-

Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. University of Missouri-Rolla. Retrieved from [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Retrieved from [Link]

-

1,3-Diphenyltetramethyldisiloxane. NIST WebBook. Retrieved from [Link]

-

1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Nucleophilic Substitution at Silicon. Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Physical Review Letters. Retrieved from [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports. Retrieved from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

-

FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... ResearchGate. Retrieved from [Link]

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Retrieved from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared. chemconnections.org. Retrieved from [Link]

-

Understanding x-ray crystallography structures. YouTube. Retrieved from [Link]

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. Retrieved from [Link]

-

2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses. Retrieved from [Link]

-

Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. (2025). ResearchGate. Retrieved from [Link]

-

Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. MDPI. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universitat de Barcelona. Retrieved from [Link]

-

Recent Advances in Organosilicon Chemistry. SCI. Retrieved from [Link]

-

Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. (2017). Request PDF. Retrieved from [Link]

Sources

- 1. Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | C14H16Cl2OSi2 | CID 107420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 3582-72-7 [chemicalbook.com]

- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane safety data sheet

An In-depth Technical Guide to the Safe Handling of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Introduction: Understanding the Core Reactivity

This compound is a versatile organosilicon compound utilized as a chemical intermediate, particularly in the synthesis of specialized silicone polymers and materials.[1] Its utility in research and development is derived from the reactive chloro- groups attached to the silicon atoms. However, this reactivity is also the primary source of its significant hazards.

As a senior application scientist, it is crucial to move beyond a superficial reading of a Safety Data Sheet (SDS) and understand the chemical causality behind the safety protocols. The central principle governing the safe handling of this compound is its sensitivity to moisture. The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. Upon contact with water, moisture in the air, or protic solvents, the compound rapidly reacts to form corrosive hydrogen chloride (HCl) gas and silanols.[2][3][4] This secondary formation of HCl is the principal driver of the material's corrosive and irritant properties. Therefore, all safety protocols are fundamentally designed to prevent and mitigate the consequences of this hydrolysis reaction.

This guide provides an in-depth analysis of the hazards and a systematic approach to the safe handling, storage, and emergency response for this compound, grounded in authoritative safety data.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a thorough risk assessment. These parameters dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 3582-72-7 | [5][6] |

| Molecular Formula | C₁₄H₁₆Cl₂OSi₂ | [5][6] |

| Molecular Weight | 327.36 g/mol | [5][6] |

| IUPAC Name | chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane | [6] |

| Synonyms | Dichlorodimethyldiphenyl-disiloxane | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 158 °C | [4] |

| Density | 1.153 g/mL | [4] |

| Flash Point | 165 °C | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4] |

Chapter 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary danger stems from its reaction with moisture to produce hydrogen chloride, which is corrosive to all body tissues.[3] Ingestion of similar chlorosilanes can cause severe internal injury, including perforation of the stomach or esophagus.[3][7]

| GHS Pictogram | GHS Classification | Hazard Statement | Rationale and Field Insight |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | The Si-Cl bond's rapid hydrolysis upon contact with moisture on the skin or in the eyes generates hydrochloric acid, causing immediate and severe chemical burns.[2][3] | |

| Acute Toxicity (Inhalation) / STOT SE 3 | H335: May cause respiratory irritation. | Inhalation of vapors or mists, which readily hydrolyze to form HCl in the respiratory tract, leads to irritation, coughing, choking, and potentially severe lung damage.[3][8] |

Note: While some suppliers may use the GHS07 "Warning" signal word, the inherent reactivity and corrosive nature of chlorosilanes warrant handling it with the precautions associated with the GHS05 "Danger" signal word, as seen with structurally similar compounds.[2]

Chapter 3: Safe Handling, Storage, and Exposure Control

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Ventilation: All handling of this material must be conducted in a certified chemical fume hood to control vapor and HCl gas exposure.[2][9]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be immediately accessible in the work area.[2][9]

-

Grounding: To prevent ignition of vapors from static electricity, all containers and transfer equipment must be properly grounded and bonded.[2][9]

Protocols for Handling and Storage

-

Moisture Prevention: Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the formation of HCl.[7] Keep containers tightly sealed when not in use.[7][9]

-

Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[7][9] Use only non-sparking tools for transfers and operations.[2]

-

Incompatible Materials: Segregate from water, alcohols, amines, and strong oxidizing agents.[2][3]

-

Storage Conditions: Store in a cool, dry, well-ventilated, and secured area designated for corrosive materials.[2][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection must be based on the corrosive nature of the material and its HCl byproduct.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the liquid and exposure to HCl gas. Contact lenses should not be worn.[2] |

| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[2] |

| Skin and Body Protection | A flame-retardant lab coat and additional chemical-resistant apron if handling larger quantities. | Protects skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[2] |

| Respiratory Protection | A NIOSH-certified respirator with an organic vapor/acid gas cartridge is required if there is a risk of inhalation (e.g., inadequate ventilation, cleaning spills). | Protects the respiratory tract from organic vapors and the highly irritating HCl gas byproduct.[2] |

Chapter 4: Emergency Procedures and First Aid

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures before working with the chemical.

First-Aid Measures

Immediate action is paramount. The goal is to remove the chemical and seek medical attention without delay.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[2][7] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[7] |

Spill and Fire Response

Spill Response Workflow

The following workflow outlines the logical steps for responding to a spill.

Caption: A stepwise workflow for safely managing a spill.

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide, or chemical foam.[2]

-

UNSUITABLE EXTINGUISHER: DO NOT USE WATER. [2][8] The chemical reacts with water, which will intensify the situation by producing large quantities of flammable and corrosive hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against combustion products and HCl.[2]

Chapter 5: Toxicological and Disposal Considerations

Toxicological Profile

The primary toxicological concern is acute damage from corrosive effects.[3] The toxicological properties have not been fully investigated, and there is no specific data available on the carcinogenicity or reproductive toxicity of this compound.[7][8] The main symptoms of overexposure are related to the corrosive action of the material and its HCl byproduct, including severe burns, respiratory distress, and gastrointestinal damage.[3][7]

Disposal Considerations

This material and its containers must be disposed of as hazardous waste.[8] Follow all federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of it down the drain or with general laboratory waste.

References

-

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE - Safety Data Sheet . Gelest, Inc.

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane - Safety Data Sheet . ChemSupply.

-

1,3-Dichloro-1,3-Diphenyl-1,3-Dimethyldisiloxane . Alfa Chemistry.

-

1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane - Safety Data Sheet . Fisher Scientific.

-

Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- . PubChem, National Center for Biotechnology Information.

-

1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN - HAZARD SUMMARY . New Jersey Department of Health.

-

This compound . ChemicalBook.

-

This compound . CymitQuimica.

-

Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- - Safety Data Sheet . Thermo Fisher Scientific.

Sources

- 1. CAS 3582-72-7: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisil… [cymitquimica.com]

- 2. gelest.com [gelest.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 3582-72-7 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl- | C14H16Cl2OSi2 | CID 107420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

The Chemistry of Reactivity: Understanding Chlorinated Disiloxanes

An In-depth Technical Guide for the Safe Handling and Storage of Chlorinated Disiloxane Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and storage of chlorinated disiloxane compounds. Moving beyond a simple checklist, this document elucidates the chemical principles that govern the reactivity and hazards of these materials, enabling users to implement self-validating safety protocols grounded in scientific understanding.

Chlorinated disiloxanes, such as hexachlorodisiloxane (Cl₆Si₂O) and octachlorotrisiloxane (Cl₈Si₃O₂), are a class of organosilicon compounds characterized by a Si-O-Si siloxane backbone with multiple reactive silicon-chlorine (Si-Cl) bonds.[1] Their utility as intermediates in chemical synthesis is derived from this reactivity; however, it is also the source of their primary hazards.

The Si-Cl bond is highly susceptible to nucleophilic attack, particularly by protic solvents like water. This hydrolysis reaction is rapid and highly exothermic, leading to the formation of siloxanes, corrosive hydrogen chloride (HCl) gas, and hydrochloric acid.[2] The release of toxic and corrosive HCl vapor is the principal acute hazard associated with these compounds.[2]

Reaction with Moisture: (Si-Cl)n + n H₂O → (Si-OH)n + n HCl (gas/aqueous)

Furthermore, some related chlorosilanes, particularly those containing silicon-hydrogen (Si-H) bonds, can evolve flammable hydrogen gas during hydrolysis, adding a significant fire and explosion risk.[2][3] While this guide focuses on fully chlorinated disiloxanes, awareness of this potential is crucial when working with a broader range of chlorosilane reagents.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with chlorinated disiloxanes begins. The primary hazards are summarized below.

| Hazard Type | Description | Mitigation Principle |

| Corrosivity | Causes severe burns to skin, eyes, and the respiratory tract upon contact with the liquid or its vapors.[2][4][5] The primary corrosive agent is HCl, formed upon contact with moisture. | Prevent all contact. Use stringent engineering controls and appropriate Personal Protective Equipment (PPE). |

| Toxicity | Inhalation of HCl vapors can cause severe respiratory irritation, coughing, shortness of breath, and potentially fatal pulmonary edema.[6] | Work in a well-ventilated area, specifically within a certified chemical fume hood. |

| Reactivity | Reacts violently with water, alcohols, bases, and other protic compounds. May produce significant heat and pressure.[7] | Exclude moisture and incompatible materials from all handling and storage procedures. Utilize an inert atmosphere. |

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. Reliance on PPE alone is insufficient.

-

Chemical Fume Hood: All handling of chlorinated disiloxanes must be performed inside a properly operating chemical fume hood designed for hazardous chemicals.[8] The hood provides critical ventilation to capture and exhaust toxic HCl vapors.

-

Inert Atmosphere: Due to their extreme moisture sensitivity, these compounds should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line or a glovebox. This prevents degradation of the compound and the release of HCl gas.

-

Ventilation and Building Design: Storage and handling areas should have robust exhaust ventilation systems.[3] Buildings housing these processes should be constructed of non-combustible materials, and storage vessels should ideally be located outside or in isolated, dedicated structures.[3]

-

Safety Equipment: Readily accessible and regularly inspected safety showers and eyewash stations are mandatory in any area where these chemicals are handled.[3][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. A comprehensive PPE ensemble is required for all handling tasks.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4][7] Butyl or nitrile rubber gloves are often suitable, but the specific glove type and thickness should be chosen based on the manufacturer's resistance data for chlorosilanes.[10] Double-gloving is recommended. Latex gloves are not appropriate.[9]

-

Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[2] A full-face shield worn over the goggles is required to protect against splashes.[2][4]

-

Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is the minimum requirement. For larger quantities or tasks with a higher splash potential, chemical-resistant aprons or full-body suits should be used.[4]

-

Foot Protection: Closed-toe shoes, preferably made of a chemically resistant material, are required.

The following diagram outlines the logic for selecting appropriate PPE.

Caption: PPE selection workflow based on task hazard level.

Standard Operating Procedure: Inert Atmosphere Transfer

This protocol details the transfer of a moisture-sensitive chlorinated disiloxane using a Schlenk line. The causality behind this procedure is the absolute requirement to exclude atmospheric moisture to prevent HCl release and sample degradation.

Pre-Transfer Checklist:

-

Ensure the Schlenk line is operational and pulling a good vacuum.

-

Verify the inert gas (Nitrogen/Argon) cylinder has adequate pressure.

-

Prepare and flame-dry all necessary glassware (syringes, needles, cannulas, receiving flask) to remove adsorbed moisture.

-

Don all required PPE as outlined in Section 4.

Step-by-Step Transfer Protocol:

-

Inerting the System: Assemble the flame-dried receiving flask on the Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

-

Preparing the Reagent Bottle: The reagent bottle should have a septum-sealed cap. Place the bottle in a secondary container within the fume hood.

-

Pressure Equalization: Insert a needle connected to the inert gas manifold of the Schlenk line into the headspace of the reagent bottle to create a slight positive pressure. This prevents air from entering when the liquid is withdrawn.

-

Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used. Insert one end of the cannula through the septum into the headspace of the receiving flask. Insert the other end through the septum of the reagent bottle, ensuring the tip is below the liquid level. The slight pressure difference will gently push the liquid from the reagent bottle to the receiving flask.

-

Syringe Transfer: For smaller volumes, use a gas-tight, dry syringe. First, flush the syringe with inert gas from the manifold three times. Then, insert the needle into the reagent bottle's headspace and draw up a small amount of inert gas. Insert the needle below the liquid surface and slowly draw the desired volume. Withdraw the syringe, pull a small "buffer" of inert gas into the needle, and swiftly transfer the liquid to the receiving flask by piercing its septum and depressing the plunger.

-

Completion: Once the transfer is complete, remove the syringe or cannula. Allow the inert gas to flow through the needles for a few moments to purge any residual reagent before removing them from the septa.

-

Quenching: Carefully quench any residual material in the syringe or cannula by slowly adding it to a stirred, cooled solution of a suitable quenching agent like sodium bicarbonate or by injecting it into a basic solvent like isopropanol.[11]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

-

Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon). Containers must be tightly sealed.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[12][13] The storage area should be separate from work areas and incompatible materials.[13]

-

Incompatible Materials: Segregate from water, alcohols, acids, bases, oxidizing agents, and any moisture-containing substances.[13]

-

Containers: Use containers made of compatible materials (e.g., glass or specific alloys). Ensure containers are clearly labeled with the chemical name, hazards, and date received.[13] Employ a first-in, first-out inventory system.[13]

Emergency Procedures: Spills and Leaks

Immediate and correct response to a spill is vital to minimize harm.

For ALL Spills:

-

Alert personnel in the immediate area.

-

If the spill is large or the vapor concentration is high, evacuate the area and activate the emergency alarm.

The following decision tree provides a guide for spill response.

Caption: Decision tree for responding to chlorinated disiloxane spills.

Spill Neutralization:

-

Containment: For larger spills, provide diking to contain the material.[2]

-

Absorbents: Cover the spill with a dry, inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like paper towels or sawdust. [11]

-

Neutralization: Slowly and carefully neutralize the residual material and absorbent with an alkali base, such as sodium bicarbonate or sodium hydroxide solution.[2][11] Be aware that this reaction can be vigorous and may evolve gas.

-

Fire Fighting: For fires involving chlorosilanes, dry chemical or CO₂ extinguishers can be used for small fires.[2] Medium expansion alcohol-resistant aqueous film-forming foam (AR-AFFF) is the most effective agent for larger spills and fires, as it covers the liquid and the water in the foam slowly hydrolyzes the chlorosilane, forming a fire-suppressing siloxane layer.[2][9]

Waste Disposal

All waste containing chlorinated disiloxanes is considered hazardous.

-

Collection: Collect all contaminated materials (absorbents, gloves, glassware) in a dedicated, clearly labeled, and sealed waste container.

-

Neutralization: Before disposal, residual reactive material should be neutralized. This can be done by slowly adding the waste to a stirred solution of sodium bicarbonate.[11] The process should be done in a fume hood, as it will release gas (CO₂ and HCl).

-

Disposal: The neutralized waste must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[14] Do not discharge to sewer systems.[14]

References

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]

-

REACTIVE SILICONES. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]

-

REACTIVE SILICONES. (n.d.). Gelest, Inc. Retrieved from [Link]

-

THE UNIQUE PROPERTIES OF SILOXANES. (n.d.). Silicones Europe. Retrieved from [Link]

-

Mitzel, N. W., et al. (2018). Chloropentaphenyldisiloxane—Model Study on Intermolecular Interactions in the Crystal Structure of a Monofunctionalized Disiloxane. Molecules, 23(11), 2821. MDPI. Retrieved from [Link]

-

Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. (2016, July). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]

-

OCTACHLOROTRISILOXANE, 95% - Safety Data Sheet. (2015, March 2). Gelest, Inc. Retrieved from [Link]

-

Rösch, L., et al. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4999-5007. ACS Publications. Retrieved from [Link]

-

SILOXANE REMOVAL. (n.d.). Biogas & Gases Technologies. Retrieved from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). Retrieved from [Link]

-

Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International. Retrieved from [Link]

-

Hexachlorodisiloxane Safety Data Sheet. (n.d.). Ereztech LLC. Retrieved from [Link]

-

Safe handling of chlorine from drums and cylinders. (n.d.). Health and Safety Executive (HSE). Retrieved from [Link]

-

Voronkov, M. G., et al. (2007). Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane. Russian Journal of General Chemistry, 77(9), 1478-1481. ResearchGate. Retrieved from [Link]

-

Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. Retrieved from [Link]

-

Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023, February 9). Inorganic Chemistry. ACS Publications. Retrieved from [Link]

-

Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Sustained free chlorine-releasing polydimethylsiloxane/Ca(ClO)2 materials with long-lasting disinfection efficacy. (2024, April 16). RSC Advances. NIH. Retrieved from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). Retrieved from [Link]

-

Reprint Of: Removal and Formation of Chlorinated Triclosan Derivatives in Wastewater Treatment Plants Using Chlorine and UV Disinfection. (n.d.). PubMed. Retrieved from [Link]

-

Hazardous Substance Fact Sheet: Trichlorosilane. (2010, October). New Jersey Department of Health. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Wonik Materials North America. Retrieved from [Link]

-

Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. (2023, June 23). Scientific Reports. NIH. Retrieved from [Link]

-

Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. (2000). Journal of ASTM International. ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: octamethylcyclotetrasiloxane. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Pool Chemical Storage and Handling Safety Guide. (2019, July 9). Pool Operation Management. Retrieved from [Link]

-

Disposal of Chlorine Solutions and Chlorinated Water. (n.d.). Water UK. Retrieved from [Link]

-

Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). LinkedIn. Retrieved from [Link]

-

Chemical/Biological and Decontamination Agent Information. (n.d.). US EPA. Retrieved from [Link]

-

Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction. (n.d.). Polymers. NIH. Retrieved from [Link]

- Manual on Chlorosilane Emergency Response Guidelines. (n.d.). ASTM International.

-

Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalsilicones.org [globalsilicones.org]

- 3. globalsilicones.org [globalsilicones.org]

- 4. gelest.com [gelest.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. ereztech.com [ereztech.com]

- 9. scribd.com [scribd.com]

- 10. safety.nmsu.edu [safety.nmsu.edu]

- 11. nj.gov [nj.gov]

- 12. uychem.com [uychem.com]

- 13. CCOHS: Chlorine [ccohs.ca]

- 14. HEXACHLORODISILOXANE - Safety Data Sheet [chemicalbook.com]

Environmental Hazards of Chlorinated Organosilicon Compounds: An In-depth Technical Guide

Preamble: A Note on Scope and Scientific Perspective

This technical guide is intended for researchers, scientists, and professionals engaged in drug development and chemical manufacturing. It provides a comprehensive overview of the environmental hazards associated with chlorinated organosilicon compounds, primarily focusing on chlorosilanes. The narrative is grounded in the principle of scientific integrity, aiming to elucidate the causal relationships between the chemical properties of these compounds and their environmental fate and toxicological profiles. The information presented herein is a synthesis of peer-reviewed literature and regulatory guidance, designed to be a self-validating resource for informed decision-making in research and industrial applications.

Introduction to Chlorinated Organosilicon Compounds

Chlorinated organosilicon compounds, particularly chlorosilanes, are a class of reactive chemicals characterized by a silicon atom bonded to one or more chlorine atoms and at least one organic group. They serve as fundamental building blocks in the synthesis of a vast array of silicone products, including fluids, elastomers, and resins.[1] Their high reactivity, which makes them invaluable as chemical intermediates, is also the primary driver of their environmental and health hazards.[2]

The most common industrial route to producing alkylchlorosilanes is the Rochow's direct process.[1] This guide will primarily focus on the environmental implications of these compounds, stemming from their production, use, and disposal.[3]

Environmental Fate and Transport: The Central Role of Hydrolysis

The environmental behavior of chlorinated organosilicon compounds is overwhelmingly dictated by their rapid and exothermic reaction with water, a process known as hydrolysis.[3][4] This reaction is the critical first step in their environmental transformation and significantly influences their subsequent impact.

The Hydrolysis Cascade: Mechanisms and Kinetics

Upon contact with water, chlorosilanes undergo rapid hydrolysis to form silanols (R-Si-OH) and hydrochloric acid (HCl).[3][5] The silanols are often unstable and readily condense to form siloxanes (Si-O-Si) and ultimately polysiloxanes.[3]

The rate of hydrolysis is influenced by several factors:

-

Number of Chlorine Atoms: The reactivity of chlorosilanes towards hydrolysis generally increases with the number of chlorine atoms attached to the silicon.[6]

-

Steric Hindrance: The size and nature of the organic substituents on the silicon atom can affect the rate of hydrolysis.[7]

-

pH: Hydrolysis rates are significantly affected by pH, with the reaction being catalyzed by both acids and bases.[8]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8]

The general hydrolysis reaction can be represented as:

RnSiCl(4-n) + (4-n)H2O → RnSi(OH)(4-n) + (4-n)HCl

The resulting silanols can then undergo condensation:

2 RnSi(OH)(4-n) → (RnSiO(4-n)/2)2 + H2O

Environmental Distribution of Hydrolysis Products

The immediate environmental concern upon the release of chlorosilanes is the formation of hydrochloric acid. In aquatic environments, this leads to a localized decrease in pH, which is the primary driver of acute ecotoxicity.[4] In the atmosphere, the HCl can contribute to acid rain.

The silanol and subsequent siloxane products have a different environmental fate. Low molecular weight siloxanes, particularly cyclic volatile methylsiloxanes (cVMS) like D4, D5, and D6, are semi-volatile and can be transported over long distances in the atmosphere.[3][9] Higher molecular weight polysiloxanes are generally less mobile and tend to partition to soil and sediment.[3]

Ecotoxicological Hazards

The ecotoxicity of chlorinated organosilicon compounds is primarily associated with the immediate effects of their hydrolysis products.

Acute Aquatic Toxicity

The most significant acute hazard to aquatic organisms is the acidification of the water due to the formation of HCl.[4] In poorly buffered aquatic systems, even small spills can lead to a rapid drop in pH, causing harm to a wide range of organisms.[4] The toxicity of the parent chlorosilane is often considered secondary to the effect of the generated acid.[5]

The silanol hydrolysis products generally exhibit low aquatic toxicity.[4] However, some of the resulting siloxanes, particularly cyclic siloxanes, have been the subject of regulatory scrutiny due to their persistence and potential for bioaccumulation.[9]

| Compound/Product | Test Organism | Endpoint | Value | Reference |

| HCl (from hydrolysis) | Aquatic Organisms | Toxicity | < 1 mg/L in poorly buffered systems | [4] |

| Methyltrimethoxysilane | Selenastrum capricornutum | 72h-EC50 (biomass) | pH 5.1 (0.780 mg/L) | [4] |

| Methyltrimethoxysilane | Daphnia magna | 48h-EC50 (immobilization) | pH 5.3 (0.492 mg/L) | [4] |

| Octamethylcyclotetrasiloxane (D4) | Rainbow Trout (Oncorhynchus mykiss) | 14-day LC50 | 0.010 mg/L | [10] |

Bioaccumulation and Persistence

Chlorinated organosilicon compounds themselves are not persistent in the environment due to their rapid hydrolysis. However, their degradation products, particularly siloxanes, can be persistent.[3][11]

Cyclic and linear siloxanes have a low potential for bioaccumulation in aquatic species, with dietary uptake being the primary pathway.[12][13] While some studies have shown bioaccumulation of certain siloxanes in benthic invertebrates, biomagnification factors are generally less than 1, indicating a low potential for trophic transfer.[12][14]

Human Health Hazards

The primary human health hazards associated with chlorinated organosilicon compounds are related to their corrosive nature and the release of HCl upon hydrolysis.

Acute Exposure

Direct contact with liquid chlorosilanes can cause severe chemical burns to the skin and eyes.[2] Inhalation of vapors can lead to severe irritation of the respiratory tract, coughing, wheezing, and shortness of breath.[15] Ingestion can cause severe internal injury or death.[2] The corrosive effects are primarily due to the rapid reaction with moisture on tissues to form HCl.[2]

Chronic Exposure

There is limited data on the chronic health effects of long-term, low-level exposure to chlorinated organosilicon compounds. Repeated exposure to the vapors may lead to the development of bronchitis.[15] Some studies suggest that repeated inhalation of silicone vapors from aerosolized products could lead to respiratory irritation and potentially chronic respiratory issues.[16] However, comprehensive long-term toxicological studies are lacking for many specific compounds.

Analytical Methodologies for Environmental Monitoring

The accurate assessment of environmental contamination by chlorinated organosilicon compounds and their degradation products requires robust analytical methods.

Sample Collection and Preparation

Given the reactivity of chlorosilanes with water, specialized sampling and handling procedures are necessary to prevent hydrolysis before analysis. For the analysis of their more stable degradation products like siloxanes in water and soil, standard environmental sampling protocols can be adapted.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of volatile and semi-volatile organosilicon compounds in environmental matrices.[17]

Experimental Protocol: GC-MS Analysis of Siloxanes in Water

-

Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps.

-

Extraction: Perform a liquid-liquid extraction of the water sample with a non-polar solvent such as hexane or dichloromethane.

-

Concentration: Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program suitable for separating the target siloxanes.

-

Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification: Use a multi-point calibration curve prepared from certified reference standards of the target siloxanes.

Risk Management and Regulatory Framework

Given the hazardous nature of chlorinated organosilicon compounds, their handling, use, and disposal are subject to stringent regulations.

Industrial Hygiene and Safe Handling

In industrial settings, it is crucial to handle chlorosilanes in closed systems to prevent their release and contact with moisture.[2] Adequate ventilation and personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, are mandatory.[18] Emergency procedures for spills should be in place, which typically involve containment and neutralization with a suitable absorbent material.[2]

Environmental Regulations

The regulatory landscape for chlorinated organosilicon compounds and their degradation products is evolving. In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to register these substances and provide data on their safety.[19] Some cyclic siloxanes (D4, D5, and D6) have been under scrutiny by the European Chemicals Agency (ECHA) and are subject to restrictions in certain consumer products.[9]

Globally, the Stockholm Convention on Persistent Organic Pollutants (POPs) provides a framework for addressing chemicals that are persistent, bioaccumulative, and have the potential for long-range environmental transport.[9] While no chlorinated organosilicon compounds are currently listed as POPs, the properties of some of their degradation products, like certain cVMS, have led to their consideration under this convention.[9]

In the United States, the Environmental Protection Agency (EPA) regulates the industrial discharge of chlorinated hydrocarbons under the Clean Water Act.[20] Waste containing chlorinated solvents is often classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), requiring specific handling and disposal procedures.[19]

Remediation of Contaminated Sites

In the event of environmental contamination, several remediation strategies can be employed.

Soil and Groundwater Remediation

For soil and groundwater contaminated with chlorinated compounds, a variety of in-situ and ex-situ remediation technologies are available. These include:

-

In-situ chemical oxidation (ISCO): Involves injecting strong oxidants into the subsurface to destroy contaminants.

-

Bioremediation: Utilizes microorganisms to break down organic contaminants.[21]

-

Soil vapor extraction (SVE): Used for volatile contaminants in the unsaturated zone.

-

Pump-and-treat: Involves pumping contaminated groundwater to the surface for treatment.

The choice of remediation technology depends on the specific contaminants, site geology, and regulatory requirements. Case studies on the remediation of sites contaminated with chlorinated solvents provide valuable insights, although specific case studies for chlorosilane contamination are less common in the public literature.[21][22][23][24][25]

Conclusion and Future Perspectives

The environmental hazards of chlorinated organosilicon compounds are primarily linked to their high reactivity with water, leading to the formation of corrosive hydrochloric acid and more persistent siloxane byproducts. While the acute risks are well-understood and can be managed through appropriate engineering controls and safety protocols, the long-term environmental fate and potential chronic effects of their degradation products, particularly cyclic siloxanes, continue to be an active area of research and regulatory attention. For professionals in research and development, a thorough understanding of these hazards is paramount for ensuring the safe and sustainable use of this important class of chemicals.

References

-

New Jersey Department of Health and Senior Services. (1997, April). Hazardous Substance Fact Sheet: Chlorophenyltrichlorosilane. Retrieved from [Link]

- GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). (Reports and Studies No. 29). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution.

- U.S. Environmental Protection Agency. (1974). Environmental Hazard Assessment of Liquid Siloxanes (Silicones). (EPA-560/2-75-004).

- Kim, J., McNett, D. A., Belkhiria, S., & Plotzke, K. P. (2025). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool. Integrated Environmental Assessment and Management.

- Redman, A. D., et al. (2016). Assessing the Aquatic Risks of the Cyclic Volatile Methyl Siloxane D4. Environmental Science & Technology, 50(19), 10269–10278.

- Varga, Z., et al. (2007). Theoretical study of the hydrolysis of chlorosilane. The Journal of Physical Chemistry A, 111(48), 12254–12261.

- Jean, P. A., et al. (2006). Chlorosilane acute inhalation toxicity and development of an LC50 prediction model.

- TCI Chemicals. (2025, May 30). Safety Data Sheet: Chlorosilane.

- Herve, S., et al. (2001). Trends of organochlorine compounds in Finnish inland waters. Results of mussel incubation monitoring 1984-1998. The Science of the Total Environment, 266(1-3), 121-132.

-

Ivey International. (n.d.). Case Studies. Retrieved from [Link]

-

European Commission. (n.d.). Environment: International agreements. Retrieved from [Link]

- Jean, P. A., Gallavan, R. H., Kolesar, G. B., Siddiqui, W. H., Oxley, J. A., & Meeks, R. G. (2006). Chlorosilane acute inhalation toxicity and development of an LC50 prediction model.

- United States Department of Agriculture. (2011). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Agricultural Marketing Service.

- U.S. Environmental Protection Agency. (2002). Abstracts of Remediation Case Studies, Volume 6. (EPA 542-R-02-006).

- Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. (n.d.). Global Safe Handling of Chlorosilanes.

- Ontario Ministry of the Environment, Conservation and Parks. (n.d.). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act.

- Redman, A. D., et al. (2016). Assessing the Aquatic Risks of the Cyclic Volatile Methyl Siloxane D4. Pendidikan Kimia, 50(19), 10269–10278.

- Bundschuh, M., et al. (2021). Advanced on-site monitoring of industrial wastewater: integration of online biological and chemical tools to identify toxic compounds.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Lee, J. H., et al. (2018). Exposure to an accidental trichlorosilane spill: three case reports. Journal of Korean Medical Science, 33(48), e302.

- National Research Council. (2010). Eighteenth Interim Report of the Committee on Acute Exposure Guideline Levels.

- ECHEMI. (n.d.). Chlorosilane SDS, 13465-78-6 Safety Data Sheets.

-

Silicones Europe. (n.d.). EU regulatory framework for silicones. Retrieved from [Link]

- Baciu, C., et al. (2009). Case studies regarding the remediation of polluted soils from inactive industrial sites. Environmental Engineering and Management Journal, 8(4), 923-930.

- U.S. Environmental Protection Agency. (2018). Method 8270E (SW-846)

- Chen, X., et al. (2025). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea. Frontiers in Marine Science.

- Environment and Climate Change Canada. (2018). Federal Environmental Quality Guidelines: Siloxane D4 (Octamethylcyclotetrasiloxane).

- Asif, A., et al. (2019).

- Interstate Technology & Regulatory Council. (2017).

- Chen, X., et al. (2025). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential. Frontiers in Marine Science.

- Organisation for Economic Co-operation and Development. (2005). SIDS Initial Assessment Profile: Alkyl chlorosilanes.

- Google Patents. (1989). EP0383566B1 - Process for preparing organic silicon compounds.

-

U.S. Environmental Protection Agency. (n.d.). The SW-846 Compendium. Retrieved from [Link]

- Gelest, Inc. (2017, January 30).

- Pohl, E. R., & Osterholtz, F. D. (1985). Factors contributing to the stability of alkoxysilanes in aqueous solution. In Silanes, Surfaces, and Interfaces (pp. 157-166). Gordon and Breach Science Publishers.

- National Research Council. (2010). Eighteenth Interim Report of the Committee on Acute Exposure Guideline Levels.

- Japan International Cooperation Agency. (2018).

- Chen, X., et al. (2025). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential. Frontiers in Marine Science.

- Agilent Technologies. (n.d.).

- Dudzina, T., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Chemistry & Chemical Technology, 10(2), 235-240.

-

U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

- Kim, J., McNett, D. A., Belkhiria, S., & Plotzke, K. P. (2025).

- U.S. Environmental Protection Agency. (2001). Abstracts of Remediation Case Studies, Volume 5. (EPA 542-R-01-008).